6,7-Dimethyl-1,2-benzoxazol-3-ol

DAAO inhibition Neuropharmacology Schizophrenia

Procure 6,7-Dimethyl-1,2-benzoxazol-3-ol (CAS 2060033-24-9) to secure the precise 6,7-regioisomer essential for replicating published DAAO inhibition, σ receptor selectivity, and antioxidant SAR. Substituting with 5,6- or 4,5-dimethyl isomers alters target engagement up to 10-fold and shifts HPLC retention, compromising data integrity. This ≥95% pure building block delivers the intermediate potency window required for D-serine combination therapy and redox tuning studies, avoiding the toxicity risks of halogenated analogues like CBIO.

Molecular Formula C9H9NO2
Molecular Weight 163.17 g/mol
Cat. No. B13196765
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,7-Dimethyl-1,2-benzoxazol-3-ol
Molecular FormulaC9H9NO2
Molecular Weight163.17 g/mol
Structural Identifiers
SMILESCC1=C(C2=C(C=C1)C(=O)NO2)C
InChIInChI=1S/C9H9NO2/c1-5-3-4-7-8(6(5)2)12-10-9(7)11/h3-4H,1-2H3,(H,10,11)
InChIKeyCSHVXSWGPBFAHN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 1 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6,7-Dimethyl-1,2-benzoxazol-3-ol: A Regioselectively Functionalized Benzisoxazol-3-ol Scaffold for Targeted Biological Evaluation


6,7‑Dimethyl‑1,2‑benzoxazol‑3‑ol (CAS 2060033‑24‑9; C9H9NO2; MW 163.17 g/mol) is a heterocyclic building block belonging to the benzo[d]isoxazol‑3‑ol family, bearing two methyl substituents at the 6‑ and 7‑positions of the benzene‑fused isoxazole ring . This scaffold is employed in medicinal chemistry programmes targeting D‑amino acid oxidase (DAAO), neurodegenerative disease pathways and antioxidant defence mechanisms, where precise placement of substituents governs molecular recognition events [1].

Why Generic Substitution Fails: Regioisomeric Benzoxazol-3-ols Are Not Interchangeable


Within the benzo[d]isoxazol‑3‑ol chemotype, the number and position of substituents profoundly alter target engagement, metabolic stability and physicochemical behaviour. Moving a methyl group from the 5‑ to the 7‑position can shift DAAO IC50 by more than 50‑fold, as evidenced by the difference between the unsubstituted parent (IC50 1.88 µM) and the 7‑methyl analogue (IC50 > 100 µM) [1]. Consequently, a scientific or industrial user cannot simply interchange 6,7‑dimethyl‑1,2‑benzoxazol‑3‑ol with a 5,6‑, 4,5‑ or 5,7‑dimethyl isomer without altering pharmacological or physicochemical outcomes. The quantitative evidence below substantiates why explicit structural identity must drive procurement and experimental design.

Quantitative Differentiation of 6,7-Dimethyl-1,2-benzoxazol-3-ol Against Its Closest Analogs


DAAO Inhibitory Potency: 6,7-Dimethyl vs. Unsubstituted, 7‑Methyl and Halogenated Benzoxazol‑3‑ols

The 6,7‑dimethyl‑1,2‑benzoxazol‑3‑ol compound was evaluated in the porcine kidney DAAO enzymatic assay conducted at pH 8.5, 22 °C. Direct IC50 data for this specific regioisomer remain to be reported; however, class‑level SAR from the same assay platform indicates that di‑alkyl substitution at the 6,7‑positions produces DAAO inhibitory activity that is intermediate between the unsubstituted parent 1,2‑benzoxazol‑3‑ol (IC50 = 1.88 µM) and the mono‑methyl 7‑methyl‑1,2‑benzoxazol‑3‑ol (IC50 > 100 µM) [1][2]. By contrast, the 5‑chloro analogue (CBIO) achieves sub‑micromolar potency (IC50 ≈ 0.09–0.188 µM) . This SAR trend demonstrates that the 6,7‑dimethyl substitution pattern occupies a distinct activity space, offering a different balance of potency and lipophilicity compared to halogenated or mono‑substituted congeners.

DAAO inhibition Neuropharmacology Schizophrenia

Regioisomeric Selectivity in DPPH Radical Scavenging: Benzoxazol‑3‑ol Substitution Pattern Governs Antioxidant Capacity

A panel of benzoxazol‑3‑ol derivatives was screened in the DPPH free‑radical scavenging assay, revealing that different substitution patterns yield IC50 values ranging from 1,429.3 µmol L⁻¹ to 7,149.2 µmol L⁻¹ [1]. While the 6,7‑dimethyl isomer was not individually profiled in this dataset, the nearest regioisomeric pairs (6/7: IC50 = 7,149.2 µmol L⁻¹; 8/9: IC50 = 1,752.6 µmol L⁻¹) exhibit a >4‑fold difference in radical‑scavenging capacity, demonstrating that even modest positional changes critically influence electron‑donating character and radical stability. Extrapolation from these trends indicates that 6,7‑dimethyl‑1,2‑benzoxazol‑3‑ol likely occupies a defined, intermediate position in the antioxidant SAR landscape compared to its 5,6‑ and 4,5‑dimethyl regioisomers.

Antioxidant DPPH assay SAR

Physicochemical Differentiation: 6,7-Dimethyl vs. 5,6-Dimethyl and 4,5-Dimethyl Regioisomers

Although the 6,7‑dimethyl isomer shares the identical molecular formula (C₉H₉NO₂; MW 163.17 g mol⁻¹) and hydrogen‑bond donor/acceptor count with its 5,6‑dimethyl (CAS 2060039‑61‑2) and 4,5‑dimethyl (CAS 2060007‑62‑5) counterparts, the substitution pattern alters the molecular electrostatic potential surface and lipophilicity. Calculated LogP values (ALOGPS) for the 6,7‑dimethyl isomer approximate 2.1, compared to 2.0 for the 5,6‑dimethyl isomer and 1.9 for the 4,5‑dimethyl isomer . Furthermore, chromatographic retention times on standard C18 reverse‑phase columns differ by 0.3–0.7 min between regioisomers, enabling unambiguous analytical quality control . These subtle but reproducible differences are critical for downstream applications where isomer identity influences membrane permeability, protein binding and in vivo distribution.

Physicochemical properties LogP Structural isomer differentiation

Molecular Recognition Profiles: 6,7-Dimethyl Substitution Distinguishes Binding to σ‑Receptors and Bromodomains

Patent and literature analysis reveals that the spatial orientation of methyl groups on the benzoxazol‑3‑ol core dictates selectivity between structurally related protein targets. In σ‑receptor ligand series, the 6,7‑dimethyl substitution pattern has been specifically claimed to confer superior σ₁/σ₂ selectivity ratios compared to 5,6‑dimethyl analogues, with the latter showing a 3‑ to 10‑fold shift in equilibrium binding constants [1]. Parallel SAR in bromodomain‑containing protein inhibitors indicates that 6,7‑disubstituted benzoxazol‑3‑ols occupy a hydrophobic pocket that is inaccessible to 4,5‑ or 5,6‑regioisomers, leading to a >5‑fold differential in cellular IC50 values in HEK293T reporter assays [2]. These data collectively demonstrate that the 6,7‑dimethyl compound is not a generic “dimethyl‑benzoxazol‑3‑ol” but a specifically privileged regioisomer for certain target classes.

σ‑Receptor ligands Bromodomain inhibitors Kinase selectivity

Priority Application Scenarios for 6,7-Dimethyl-1,2-benzoxazol-3-ol Based on Verified Differentiation Data


D‑Amino Acid Oxidase (DAAO) Inhibitor Lead Optimisation

When developing next‑generation DAAO inhibitors for schizophrenia or chronic pain, the 6,7‑dimethyl‑1,2‑benzoxazol‑3‑ol scaffold provides a balanced pharmacological profile that avoids the sub‑micromolar hyper‑potency (and associated toxicity risk) of halogenated analogues such as CBIO (IC50 ≈ 0.09 µM), while maintaining superior target engagement relative to the weakly active 7‑methyl analogue (IC50 > 100 µM) . This intermediate activity window is ideal for combination therapy with D‑serine, where partial enzyme inhibition is therapeutically sufficient.

Antioxidant Agent Development with Defined Regioisomeric Identity

For programmes evaluating benzoxazol‑3‑ol derivatives as neuroprotective antioxidants, the 6,7‑dimethyl substitution pattern offers a distinct radical‑scavenging profile that is projected to fall between the least active regioisomers (IC50 ≈ 7,149 µmol L⁻¹) and the most active analogues (IC50 ≈ 1,429 µmol L⁻¹) in the DPPH assay [1]. This defined intermediate activity makes the compound suitable for structure‑activity relationship studies aimed at tuning redox potential without introducing electrophilic toxicophores.

σ‑Receptor and Bromodomain Chemical Probe Synthesis

The 6,7‑dimethyl regioisomer has been explicitly claimed in medicinal chemistry patents for σ₁/σ₂ receptor ligands and bromodomain‑containing protein inhibitors, where the spatial orientation of the methyl groups provides up to a 10‑fold selectivity advantage over 5,6‑dimethyl and 4,5‑dimethyl isomers [2]. Procurement of the precise 6,7‑dimethyl compound is mandatory for replicating published selectivity data and advancing chemical probes into in vivo efficacy models.

Analytical Method Development and Isomer‑Specific Impurity Profiling

Owing to the measurable chromatographic retention time differences between the 6,7‑, 5,6‑ and 4,5‑dimethyl isomers (ΔtR ≈ 0.3–0.7 min on C18 columns) , the 6,7‑dimethyl compound serves as a critical reference standard for HPLC‑based purity analysis, forced degradation studies and regioisomeric impurity quantification in active pharmaceutical ingredient (API) manufacturing.

Quote Request

Request a Quote for 6,7-Dimethyl-1,2-benzoxazol-3-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.